molecular formula C17H23NO5 B2496570 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid CAS No. 78741-59-0

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid

Cat. No.: B2496570
CAS No.: 78741-59-0
M. Wt: 321.373
InChI Key: ZCKDTVYRXGOJHK-UHFFFAOYSA-N
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Description

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyl group, and a carbobenzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperidine ring, the introduction of the hydroxyl group, and the protection of the amine group with a carbobenzyloxy group. The reaction conditions often involve the use of strong bases, acids, and various organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbobenzyloxy group can be reduced to reveal the free amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbobenzyloxy group will produce the free amine.

Scientific Research Applications

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group can act as a protecting group, allowing the compound to interact selectively with its target. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can be compared with other similar compounds, such as:

    2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-3-phenylpropionic acid: This compound has a phenyl group instead of a methyl group, which can affect its chemical properties and reactivity.

    4-Hydroxypiperidine derivatives: These compounds share the piperidine ring and hydroxyl group but differ in their substituents, leading to variations in their biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKDTVYRXGOJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 ml flask maintained under argon are added 2.22 g diisopropylamine and 15 ml tetrahydrofuran. The contents of the flask are cooled to 0° and are maintained at that temperature. A solution of 1.5 M n-butyllithium (14.7 ml) is added and the solution is stirred for five minutes. Isobutyric acid (0.88 g) is added and the mixture is stirred for 15 minutes at 20°. The mixture is cooled to -70° and a solution of 2.33 g of N-carbobenzyloxy-4-piperidone in 5 ml tetrahydrofuran is added at such a rate that the temperature remains below -50°. The mixture is allowed to warm to room temperature and is poured into 150 ml diethyl ether. This solution is extracted with two 150 ml portions of 1 N hydrochloric acid, 50 ml of water and 100 ml of 2% sodium hydroxide. The basic layer is acidified with 10 N hydrochloric acid and the resulting mixture is extracted with three 50 ml portions of diethyl ether. Evaporation of the ether affords an oil which is triturated with 50 ml hexane to give 1.65 g 2-(1-carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid, an oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

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